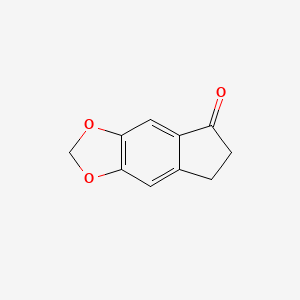
4-Cinnolinol
説明
Molecular Structure Analysis
The molecular structure of 4-Cinnolinol consists of a cinnoline backbone with a hydroxyl group attached. The InChI representation of its structure isInChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Physical And Chemical Properties Analysis
4-Cinnolinol has a molecular weight of 146.15 g/mol . It has a computed XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学的研究の応用
Tautomerism Studies
Cinnolin-4-ol is a compound of interest in the study of tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms. Detailed NMR spectroscopic investigations reveal that Cinnolin-4-ol exists exclusively in the cinnolin-4(1H)-one form in deuteriodimethyl sulfoxide solution . This property is significant for understanding the behavior of heteroaromatic compounds, which has implications in fields like drug design and molecular biology.
Medicinal Chemistry
The cinnoline nucleus, present in Cinnolin-4-ol, is a crucial structural subunit in many compounds with pharmaceutical properties. Cinnoline derivatives, including Cinnolin-4-ol, exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . These properties make Cinnolin-4-ol a valuable scaffold in the development of new medicinal compounds.
Antimicrobial Agents
Cinnolin-4-ol derivatives have been widely studied as antimicrobial agents. For instance, Cinoxacin, a common drug used in urinary tract infections, is a derivative of the cinnoline ring system . The ongoing need to design new compounds against drug-sensitive and drug-resistant pathogens makes Cinnolin-4-ol an important compound for synthesizing potential antimicrobial agents.
Computational Chemistry
In computational chemistry, Cinnolin-4-ol is used in studies for oxidation-reduction reactions. Computational studies involving geometry optimizations and functional theory calculations help determine the reduction and oxidation potentials of Cinnolin-4-ol in aqueous phase . Such studies are essential for predicting the reactivity and stability of pharmaceutical compounds.
Synthesis of Heterocyclic Compounds
Cinnolin-4-ol serves as a central synthon in the construction of 4-substituted cinnolines due to its simple availability from 2-aminoacetophenone via Borsche synthesis . This makes it a key starting material in the synthesis of various heterocyclic compounds, which are of great importance in organic chemistry and drug development.
Biological Importance
The study of Cinnolin-4-ol is also significant due to its biological importance. The tautomeric form of nucleic acid bases, which can be influenced by compounds like Cinnolin-4-ol, is crucial for base pairing in the DNA molecule . Understanding these interactions can lead to insights into genetic processes and the development of genetic therapies.
作用機序
Target of Action
Cinnoline derivatives, in general, have been found to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
Cinnolin-4-ol exists exclusively in the cinnolin-4(1H)-one form in deuteriodimethyl sulfoxide solution . This tautomeric form could potentially influence its interaction with its targets.
Result of Action
Cinnoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .
特性
IUPAC Name |
1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMBERDMCRCVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236364 | |
| Record name | 4-Cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cinnolinol | |
CAS RN |
875-66-1, 18514-84-6 | |
| Record name | 4-Cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cinnolinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydrocinnolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



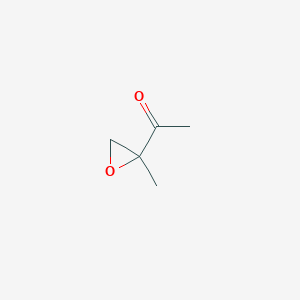



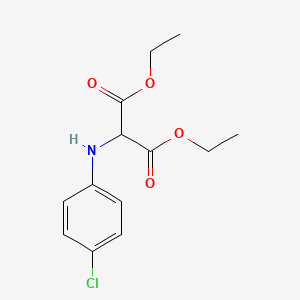


![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)
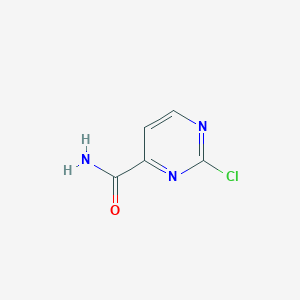
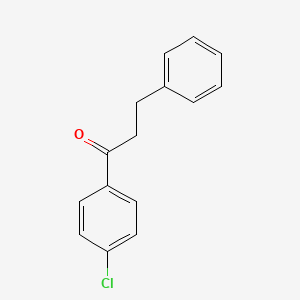
![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)

